Isotopic Purity and Mass Shift: Ensuring Spectral Separation from the Native Analyte
Fulvestrant-9-sulfone-d3 exhibits a nominal mass increase of +3.01 Da (from 622.78 to 625.79 g/mol) due to the incorporation of three deuterium atoms . This isotopic purity is consistently ≥98% as per vendor specifications, ensuring negligible contribution of the unlabeled species to the IS channel . In contrast, the unlabeled Fulvestrant-9-sulfone standard offers no mass shift, precluding its use as an internal standard in MS-based assays . The +3 Da mass difference is sufficient to avoid significant isotopic cross-talk from the analyte's natural abundance M+1 and M+2 peaks, which is a common source of systematic error when using +2 Da or +1 Da labeled IS [1].
| Evidence Dimension | Molecular Weight and Mass Shift for MS Detection |
|---|---|
| Target Compound Data | 625.79 g/mol; +3.01 Da mass shift |
| Comparator Or Baseline | Fulvestrant-9-sulfone (unlabeled): 622.78 g/mol |
| Quantified Difference | +3.01 Da nominal mass increase |
| Conditions | High-resolution or tandem quadrupole mass spectrometry (LC-MS/MS) |
Why This Matters
This mass shift enables unambiguous separation of the internal standard signal from the analyte, a prerequisite for accurate quantitation and regulatory-compliant bioanalysis.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. (Class-level evidence on isotopic cross-talk and optimal mass shift). View Source
